3,4',7-Trimethoxy flavone
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Overview
Description
3,4’,7-Trimethoxy flavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of three methoxy groups attached to the flavone backbone, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,7-Trimethoxy flavone typically involves the methylation of hydroxyl groups on the flavone structure. One common method is the O-methylation of 3,4’,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 3,4’,7-Trimethoxy flavone can be achieved through the extraction of natural sources or chemical synthesis. Extraction involves isolating the compound from plant materials using solvents like methanol or ethanol, followed by purification through chromatography techniques. Chemical synthesis, on the other hand, involves the stepwise methylation of flavone precursors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4’,7-Trimethoxy flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
Scientific Research Applications
Mechanism of Action
The biological effects of 3,4’,7-Trimethoxy flavone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and inducible nitric oxide synthase.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
3,4’,7-Trimethoxy flavone can be compared with other methoxyflavones such as:
5,6,7-Trimethoxyflavone: Known for its potent anticancer and anti-inflammatory activities.
3,5,7-Trimethoxyflavone: Exhibits strong antioxidant properties.
5-Hydroxy-3,4’,7-Trimethoxyflavone: Demonstrates significant anti-inflammatory effects
Uniqueness: 3,4’,7-Trimethoxy flavone stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOSFLNWGXQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20979-40-2 |
Source
|
Record name | 3,4',7-Trimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020979402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4',7-TRIMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP20KV5CGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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